2',3'-Dioxo-3',6'-dihydro-2'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-A]isoquinoline]-1'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dioxo-3’,6’-dihydro-2’H-spiro[cyclopentane-1,5’-pyrrolo[2,1-A]isoquinoline]-1’-carbonitrile is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dioxo-3’,6’-dihydro-2’H-spiro[cyclopentane-1,5’-pyrrolo[2,1-A]isoquinoline]-1’-carbonitrile typically involves multi-step organic reactions. One common method is the 1,3-dipolar cycloaddition reaction, where azomethine ylides are generated in situ from isatin and 1,2,3,4-tetrahydroisoquinoline. These ylides then react with suitable dipolarophiles to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like recrystallization and chromatography are also common to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dioxo-3’,6’-dihydro-2’H-spiro[cyclopentane-1,5’-pyrrolo[2,1-A]isoquinoline]-1’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2’,3’-Dioxo-3’,6’-dihydro-2’H-spiro[cyclopentane-1,5’-pyrrolo[2,1-A]isoquinoline]-1’-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas like cancer treatment and antimicrobial therapy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2’,3’-dioxo-3’,6’-dihydro-2’H-spiro[cyclopentane-1,5’-pyrrolo[2,1-A]isoquinoline]-1’-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: These compounds share a similar spirocyclic core and are known for their biological activities.
Spiro[pyrrolidine-3,3’-oxindole]: Another class of spirocyclic compounds with notable pharmacological properties.
Uniqueness
2’,3’-Dioxo-3’,6’-dihydro-2’H-spiro[cyclopentane-1,5’-pyrrolo[2,1-A]isoquinoline]-1’-carbonitrile is unique due to its specific arrangement of functional groups and fused rings, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C17H14N2O2 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2,3-dioxospiro[6H-pyrrolo[2,1-a]isoquinoline-5,1'-cyclopentane]-1-carbonitrile |
InChI |
InChI=1S/C17H14N2O2/c18-10-13-14-12-6-2-1-5-11(12)9-17(7-3-4-8-17)19(14)16(21)15(13)20/h1-2,5-6H,3-4,7-9H2 |
InChI Key |
NFRWRAYNFUOFOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C(C(=O)C(=O)N24)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.